
7-Acetylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Acetylquinazolin-4(3H)-one: is an organic compound belonging to the quinazolinone family Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system
准备方法
Synthetic Routes and Reaction Conditions:
Method 1: One common synthetic route involves the cyclization of anthranilic acid derivatives with formamide under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to yield 7-Acetylquinazolin-4(3H)-one.
Method 2: Another method involves the reaction of 2-aminobenzamide with acetic anhydride. This reaction is carried out under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods:
- Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions:
Oxidation: 7-Acetylquinazolin-4(3H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can undergo substitution reactions, particularly at the acetyl group. Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with reduced ketone groups.
Substitution: Substituted quinazolinone derivatives with various functional groups.
科学研究应用
Chemistry:
- 7-Acetylquinazolin-4(3H)-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex quinazolinone derivatives.
Biology:
- The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.
Medicine:
- Research has shown that derivatives of this compound exhibit promising pharmacological activities. These derivatives are being investigated for their potential use in treating various diseases.
Industry:
- In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 7-Acetylquinazolin-4(3H)-one and its derivatives involves interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate biological pathways, leading to its observed effects. For example, in anticancer research, it may inhibit specific enzymes involved in cell proliferation.
相似化合物的比较
Quinazolin-4(3H)-one: Lacks the acetyl group at the 7th position.
2-Methylquinazolin-4(3H)-one: Contains a methyl group at the 2nd position instead of an acetyl group at the 7th position.
7-Methylquinazolin-4(3H)-one: Contains a methyl group at the 7th position instead of an acetyl group.
Uniqueness:
- The presence of the acetyl group at the 7th position in 7-Acetylquinazolin-4(3H)-one imparts unique chemical properties and potential biological activities. This structural feature distinguishes it from other quinazolinone derivatives and contributes to its specific applications in research and industry.
属性
分子式 |
C10H8N2O2 |
|---|---|
分子量 |
188.18 g/mol |
IUPAC 名称 |
7-acetyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H8N2O2/c1-6(13)7-2-3-8-9(4-7)11-5-12-10(8)14/h2-5H,1H3,(H,11,12,14) |
InChI 键 |
IIQWXEIGNRWNBZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC2=C(C=C1)C(=O)NC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B13008372.png)
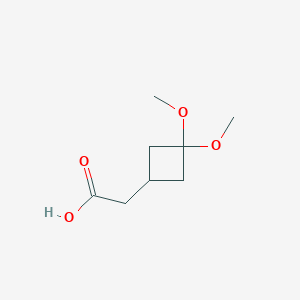
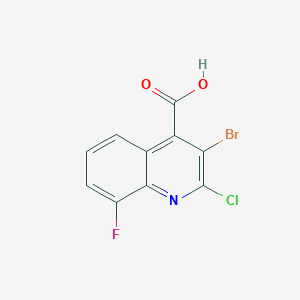
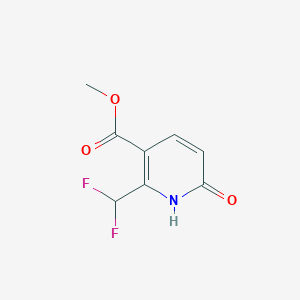
![tert-butyl 5-amino-2-methyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13008404.png)

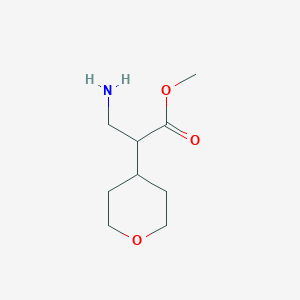
![6,6-Difluorobicyclo[3.2.0]heptan-3-amine hydrochloride](/img/structure/B13008429.png)
![3-Acetyl-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one](/img/structure/B13008437.png)
![6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13008445.png)
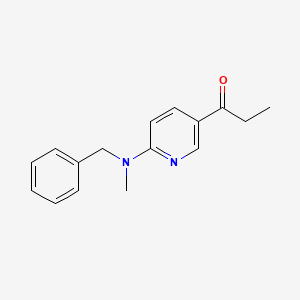
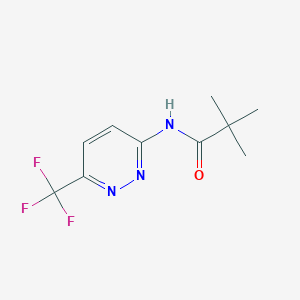
![Ethyl 2-{3-[(tert-butyldimethylsilyl)oxy]cyclobutylidene}acetate](/img/structure/B13008465.png)
![(1S,8AS)-octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13008468.png)
